N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine
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Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine” is a compound that combines sulfonamide and benzodioxane fragments in its framework . It has been studied for its antibacterial potential, particularly for its biofilm inhibition activity against Escherichia coli and Bacillus subtilis . This compound was found to be a rather active inhibitor of these two pathogenic bacterial strains .
Synthesis Analysis
The synthesis of compounds similar to “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine” often involves complex chemical processes. For instance, the synthesis of new sulfonamides and their N-substituted derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .
Molecular Structure Analysis
The molecular structure of this compound was determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .
Scientific Research Applications
Antimicrobial and Antifungal Properties
Research indicates the potential of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine derivatives in antimicrobial and antifungal applications. A study synthesized derivatives showing significant antibacterial and antifungal activity, comparable to standard drugs Streptomycin and Amphotericin-B, highlighting its potential in combating resistant microbial strains (M. Vijaya Laxmi, G. Ravi, A. Nath, 2019).
Bacterial Biofilm Inhibition
Another study focused on the synthesis of N-alkyl/aralkyl derivatives, finding that some exhibited suitable inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, with minimal cytotoxicity. This suggests its use in preventing bacterial colonization and biofilm formation, a significant challenge in medical device-related infections (M. Abbasi et al., 2020).
Anti-diabetic Potential
The compound and its derivatives have been investigated for their anti-diabetic potential, showing moderate inhibitory activities against α-glucosidase enzyme, which is crucial for blood glucose regulation. This opens avenues for new therapeutic agents in managing type-2 diabetes (M. Abbasi et al., 2023).
Antitumor and Anticancer Activity
Research into the antitumor and anticancer properties of derivatives has shown promising results. Specific derivatives have been identified with significant activity against various cancer cell lines, highlighting the compound's potential as a basis for developing new anticancer drugs (Amira S. Abd El‐All et al., 2015).
Alzheimer's Disease Treatment Potential
Derivatives have also been evaluated for their potential in treating Alzheimer's disease, showing dual inhibitory activity against cholinesterases and β-secretase (BACE-1), important targets in Alzheimer's disease management. This suggests the compound's framework as a promising avenue for developing multifunctional Alzheimer's therapeutics (T. Mohamed et al., 2012).
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-2-4-13(5-3-1)15-11-18(20-12-19-15)21-14-6-7-16-17(10-14)23-9-8-22-16/h1-7,10-12H,8-9H2,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPIJARTCXVFQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-phenylpyrimidin-4-amine |
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